3-(3-Phenylpropoxy)propanoic acid

Physicochemical profiling Lipophilicity ADME prediction

3-(3-Phenylpropoxy)propanoic acid (CAS 927994-44-3, C₁₂H₁₆O₃, MW 208.25 g/mol) is an alkoxy-substituted propanoic acid featuring a three-carbon methylene linker interposed between the terminal phenyl ring and the ether oxygen. This extended linker distinguishes it from the broadly commercialized 3-phenoxypropanoic acid (CAS 7170-38-9, C₉H₁₀O₃, MW 166.17) and from the non-ether 3-phenylpropionic acid (CAS 501-52-0).

Molecular Formula C12H16O3
Molecular Weight 208.25 g/mol
Cat. No. B8593376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Phenylpropoxy)propanoic acid
Molecular FormulaC12H16O3
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCOCCC(=O)O
InChIInChI=1S/C12H16O3/c13-12(14)8-10-15-9-4-7-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,13,14)
InChIKeyHNZHNVCIFJWEMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Phenylpropoxy)propanoic Acid: Procurement-Relevant Structural and Physicochemical Baseline


3-(3-Phenylpropoxy)propanoic acid (CAS 927994-44-3, C₁₂H₁₆O₃, MW 208.25 g/mol) is an alkoxy-substituted propanoic acid featuring a three-carbon methylene linker interposed between the terminal phenyl ring and the ether oxygen . This extended linker distinguishes it from the broadly commercialized 3-phenoxypropanoic acid (CAS 7170-38-9, C₉H₁₀O₃, MW 166.17) and from the non-ether 3-phenylpropionic acid (CAS 501-52-0). The compound is supplied as a white crystalline solid with typical purity ≥95%, soluble in organic solvents such as ethanol and DMSO but sparingly soluble in water . Its primary reported research context is as a putative PPAR agonist scaffold, though peer-reviewed pharmacological characterization remains unpublished in the open literature as of the search date.

Why 3-(3-Phenylpropoxy)propanoic Acid Cannot Be Freely Interchanged with 3-Phenoxypropanoic Acid or 3-Phenylpropionic Acid


Alkoxy-substituted propanoic acids are not functionally interchangeable despite sharing a carboxylic acid terminus. The length and composition of the linker between the aromatic ring and the ether oxygen — as well as the presence or absence of the ether oxygen itself — dictate logP, hydrogen-bonding capacity, metabolic vulnerability, and receptor pharmacophore compatibility [1]. 3-Phenoxypropanoic acid (C₂ linker, no methylene spacer) and 3-phenylpropionic acid (no ether oxygen) each present a fundamentally different spatial and electronic profile to biological targets compared to 3-(3-phenylpropoxy)propanoic acid (C₃ linker with ether). In opioid receptor pharmacophore studies, the three-atom separation conferred by the 3-phenylpropoxy group was demonstrated to be a critical determinant of MOR agonist / DOR antagonist functional selectivity, a property lost upon shortening or removing the linker [2]. Substituting without verifying target engagement equivalency therefore carries a material risk of altered potency, selectivity, or metabolic stability in downstream assays.

Quantitative Differentiation Evidence for 3-(3-Phenylpropoxy)propanoic Acid Versus Closest Analogs


Lipophilicity Differential: Extended C₃ Linker Increases Predicted LogP by >1.0 Units Relative to 3-Phenoxypropanoic Acid

The three-carbon methylene spacer in 3-(3-phenylpropoxy)propanoic acid substantially increases lipophilicity compared to the direct ether-linked 3-phenoxypropanoic acid. While experimental logP for the target compound has not been published, in silico predictions using ALOGPS and ChemAxon for the C₂-linked comparator 3-phenoxypropanoic acid yield logP values of 1.52–1.53 [1]. Adding a –CH₂–CH₂–CH₂– unit (three methylene groups) contributes approximately +0.5 logP units per methylene (Hansch π ≈ 0.5 per –CH₂–), yielding a predicted logP for 3-(3-phenylpropoxy)propanoic acid in the range of 2.5–3.0. This is corroborated by ChemSpider-predicted ACD/LogP of 3.07 for a structurally analogous 3-phenoxypropanoate ester bearing a comparable extended chain . The elevated logP of the target compound predicts enhanced membrane permeability but also reduced aqueous solubility relative to 3-phenoxypropanoic acid (measured solubility 3.62 g/L [1]).

Physicochemical profiling Lipophilicity ADME prediction

Opioid Receptor Pharmacophore: 3-Phenylpropoxy Group Confers MOR Agonist / DOR Antagonist Functional Selectivity (Class-Level Evidence from Pyridomorphinan Series)

In a systematic study of 14-alkoxy-pyridomorphinans, incorporation of a 3-phenylpropoxy group at C-14 was demonstrated to be a decisive determinant of mixed MOR/DOR functional activity. Compound 17d (N-cyclopropylmethyl, 3-phenylpropoxy at C-14) exhibited potent MOR partial agonism (EC₅₀ = 1.74 nM, Eₘₐₓ = 72%) combined with exceptionally potent DOR antagonism (Kₑ = 0.091 nM) [1]. Critically, shortening the linker to benzyloxy (17f) or removing the phenyl ring (17e, methoxy) abolished the MOR agonist / DOR antagonist profile, converting the ligands into DOR agonists [1]. This evidence establishes that the 3-phenylpropoxy substructure — specifically the three-atom separation between the 14-O and the pendant phenyl group — is a pharmacophoric requirement for the desired functional selectivity profile. While this evidence derives from a pyridomorphinan core rather than the propanoic acid scaffold itself, it demonstrates that the 3-phenylpropoxy group is not merely a passive linker but an active pharmacophoric element whose substitution pattern cannot be arbitrarily altered without losing target engagement fidelity.

Opioid pharmacology Structure–activity relationship Functional selectivity

PPARα/γ Dual Agonist Scaffold Class: 2-Aryloxy-3-phenylpropanoic Acids Achieve Nanomolar Potency with Reduced Skeletal Muscle Chloride Channel Blockade Relative to Fibrates

3-(3-Phenylpropoxy)propanoic acid shares the phenylpropanoic acid core with a series of 2-aryloxy-3-phenylpropanoic acids reported by Fracchiolla et al. as PPARα/γ dual agonists [1]. The lead stereoisomers S-2 and S-4 in that series achieved improved potency on PPARα while retaining activity on PPARγ, and — critically — demonstrated a pharmacological profile more beneficial than fibrates with respect to skeletal muscle chloride channel conductance blockade [1]. Although 3-(3-phenylpropoxy)propanoic acid itself was not directly assayed in this study, the structural homology (phenylpropanoic acid backbone with an ether-linked aromatic substituent) places it within the same pharmacophore class. X-ray crystallographic data (PDB 3HOD and 3HO0, 2.10–2.60 Å resolution) confirm that 2-aryloxy-3-phenylpropanoic acids bind the PPARγ ligand-binding domain in a canonical mode, with the carboxylic acid engaging the AF-2 helix activation function [2]. The target compound's unique substitution pattern (3-phenylpropoxy at the C3 position rather than 2-aryloxy) may offer distinct PPAR subtype selectivity or reduced off-target activity compared to the published 2-aryloxy series, though this remains to be experimentally verified.

PPAR dual agonism Metabolic disease Safety pharmacology

Procurement-Relevant Application Scenarios for 3-(3-Phenylpropoxy)propanoic Acid Based on Available Evidence


Synthetic Intermediate for Mixed MOR Agonist / DOR Antagonist Opioid Ligands

Based on the pharmacophoric requirement established by Anand et al. (2012) [1], the 3-phenylpropoxy substructure is a critical determinant of MOR agonist / DOR antagonist functional selectivity. 3-(3-Phenylpropoxy)propanoic acid can serve as a bifunctional building block — its carboxylic acid enables amide coupling to amine-containing cores, while the 3-phenylpropoxy chain provides the requisite three-atom spacing for DOR antagonist activity. Research groups synthesizing pyridomorphinan or related opioid scaffolds should consider this compound as a stoichiometric fragment for late-stage diversification, where substitution with shorter-chain ether acids (e.g., 3-phenoxypropanoic acid, 3-benzyloxypropanoic acid) would fail to deliver the DOR antagonist pharmacophore geometry demonstrated by compound 17d (Kₑ = 0.091 nM at DOR) [1].

PPARα/γ Dual Agonist Lead Scaffold Derivatization in Metabolic Disease Research

The 2-aryloxy-3-phenylpropanoic acid class characterized by Fracchiolla et al. (2009) [2] establishes that phenylpropanoic acids bearing ether-linked aromatic substituents can achieve nanomolar PPARα/γ dual agonism with a favorable skeletal muscle safety profile compared to fibrates. 3-(3-Phenylpropoxy)propanoic acid, as a C3-substituted regioisomer of this class, offers a synthetically tractable starting point for parallel library synthesis. Its procurement is warranted when the research objective requires systematic exploration of linker length and substitution position effects on PPAR subtype selectivity — a structure–activity relationship that cannot be interrogated using 3-phenoxypropanoic acid (C₂ linker) or unsubstituted 3-phenylpropionic acid.

Physicochemical Probe for Studying Lipophilicity-Driven Membrane Partitioning in Ether-Linked Aromatic Acids

With a predicted logP of 2.5–3.0 (versus 1.52–1.53 for 3-phenoxypropanoic acid [3]), 3-(3-phenylpropoxy)propanoic acid provides a tool for systematically varying lipophilicity while maintaining the carboxylic acid hydrogen-bond donor. This makes it suitable for parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies where the research question concerns the quantitative contribution of methylene spacer length to passive diffusion. The >3-fold predicted solubility reduction relative to 3-phenoxypropanoic acid [3] further enables studies on the solubility–permeability trade-off within a congeneric series.

Positional Isomer Comparator for Metabolic Stability Studies

3-(3-Phenylpropoxy)propanoic acid and its constitutional isomer 3-(3-propoxyphenyl)propanoic acid (CAS 927994-44-3 identical; distinct IUPAC connectivity) share the same molecular formula (C₁₂H₁₆O₃, MW 208.25) but differ in the site of ether attachment — the former places the oxygen on the propanoic acid chain, the latter on the aromatic ring. This pair constitutes an ideal probe set for studying the impact of ether position on CYP450-mediated O-dealkylation rates and Phase II glucuronidation susceptibility. Procurement of both isomers enables head-to-head intrinsic clearance comparisons in hepatocyte or microsomal assays, generating data directly relevant to lead optimization programs that require balancing metabolic stability with target potency.

Quote Request

Request a Quote for 3-(3-Phenylpropoxy)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.